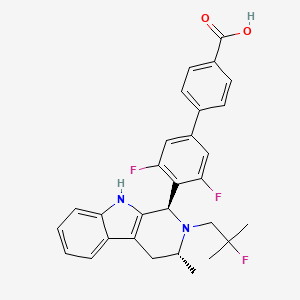
R-(+)-Carbidopa-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
R-(+)-Carbidopa-d5: is a deuterated form of Carbidopa, a medication commonly used in combination with Levodopa to treat Parkinson’s disease. The deuterium atoms in this compound replace the hydrogen atoms, which can provide insights into the metabolic pathways and pharmacokinetics of the compound. This compound is particularly useful in scientific research due to its stability and ability to trace metabolic processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of R-(+)-Carbidopa-d5 involves the incorporation of deuterium atoms into the Carbidopa molecule. One common method is the catalytic hydrogenation of Carbidopa in the presence of deuterium gas. This process typically requires a palladium or platinum catalyst and is conducted under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient and consistent deuterium incorporation. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.
化学反応の分析
Types of Reactions: R-(+)-Carbidopa-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent form or other reduced derivatives.
Substitution: Substitution reactions can occur at specific positions on the aromatic ring or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives.
科学的研究の応用
R-(+)-Carbidopa-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of Carbidopa metabolism.
Biology: Helps in studying the biological effects and interactions of Carbidopa at the molecular level.
Medicine: Provides insights into the pharmacokinetics and pharmacodynamics of Carbidopa, aiding in the development of more effective treatments for Parkinson’s disease.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes to ensure the consistency and purity of Carbidopa formulations.
作用機序
The mechanism of action of R-(+)-Carbidopa-d5 is similar to that of Carbidopa. It inhibits the enzyme aromatic L-amino acid decarboxylase, which is responsible for the peripheral conversion of Levodopa to dopamine. By inhibiting this enzyme, this compound increases the availability of Levodopa to cross the blood-brain barrier and be converted to dopamine in the brain, thereby alleviating the symptoms of Parkinson’s disease.
類似化合物との比較
Carbidopa: The non-deuterated form of R-(+)-Carbidopa-d5, used in combination with Levodopa for Parkinson’s disease treatment.
Benserazide: Another peripheral decarboxylase inhibitor used in combination with Levodopa.
Methyldopa: An antihypertensive agent that also inhibits aromatic L-amino acid decarboxylase.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for detailed metabolic and pharmacokinetic studies. This makes it a valuable tool in scientific research, particularly in understanding the metabolic pathways and interactions of Carbidopa.
特性
分子式 |
C10H14N2O4 |
|---|---|
分子量 |
231.26 g/mol |
IUPAC名 |
(2R)-3,3,3-trideuterio-2-[dideuterio-(3,4-dihydroxyphenyl)methyl]-2-hydrazinylpropanoic acid |
InChI |
InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16)/t10-/m1/s1/i1D3,5D2 |
InChIキー |
TZFNLOMSOLWIDK-FRAQDBRGSA-N |
異性体SMILES |
[2H]C([2H])([2H])[C@](C(=O)O)(C([2H])([2H])C1=CC(=C(C=C1)O)O)NN |
正規SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





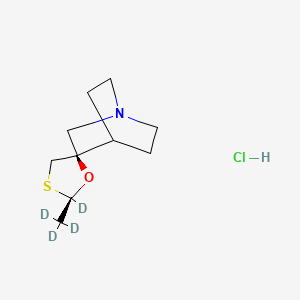
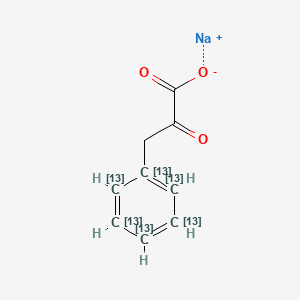

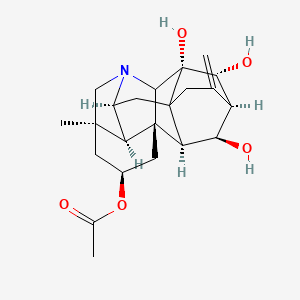
![5-methoxy-3-[(E)-[3-[(E)-2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethenyl]indazol-6-ylidene]methyl]-1H-indol-2-ol](/img/structure/B12424639.png)


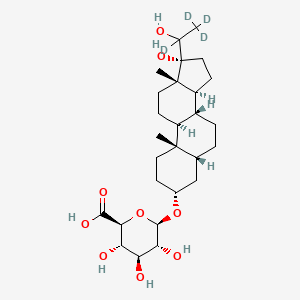
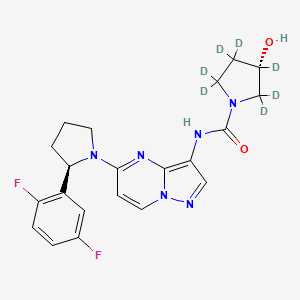
![disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate](/img/structure/B12424676.png)
